The compound 4-Bromoaniline-2,3,5,6-D4, a derivative of bromoaniline, has been the subject of various studies due to its potential applications in medicinal chemistry and materials science. The interest in this compound and its analogs stems from their ability to interact with biological targets, such as tyrosine kinases, which are crucial in signal transduction pathways and have implications in cancer therapy. Additionally, the compound's structural characteristics allow for a range of modifications, which can lead to diverse biological activities and material properties.
While none of the provided papers specifically detail the synthesis of 4-Bromoaniline-2,3,5,6-D4, they do mention its use as a commercially available compound [, ]. A possible synthesis route could involve the deuteration of 4-bromoaniline using deuterated reagents like D2O or DCl in the presence of a suitable catalyst.
In the field of medicinal chemistry, the derivatives of 4-Bromoaniline-2,3,5,6-D4 have shown promise as anticancer agents. The aforementioned studies demonstrate the potential of these compounds to serve as potent inhibitors of tyrosine kinases, which are overexpressed in various cancers. One compound, in particular, displayed excellent oral activity in a human epidermoid carcinoma xenograft model in nude mice, highlighting the therapeutic potential of these derivatives2.
Beyond medicinal applications, derivatives of 4-Bromoaniline-2,3,5,6-D4 have also been of interest in forensic science. For example, 4-bromo-2,5-dimethoxyamphetamine (bromo-DMA) has been studied for its psychoactivity and toxic effects. The research includes case studies involving higher doses, descriptions of dosage forms, and variations in drug concentration. Analytical methods such as high-performance liquid chromatography, mass spectrometry, and infrared spectroscopy have been employed to quantify and qualify the presence of such compounds3.
In materials science, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol has been synthesized and characterized, with its properties investigated through various techniques including spectroscopy, X-ray diffraction, and computational methods like density functional theory (DFT). The study of its intermolecular contacts, molecular electrostatic potential, and nonlinear optical properties, among others, suggests applications in the development of new materials with specific electronic and optical characteristics4.
The mechanism of action of 4-Bromoaniline-2,3,5,6-D4 derivatives is primarily centered around their role as inhibitors of tyrosine kinase enzymes. For instance, 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035) has been identified as a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC50 of 0.025 nM. It binds competitively at the ATP site of the enzyme, and structure-activity relationship studies have revealed that certain analogs can induce a conformational change in the receptor upon binding, leading to enhanced inhibitory activity1. Another study has developed 6-substituted-4-(3-bromophenylamino)quinazoline derivatives that may act as irreversible inhibitors of EGFR and human epidermal growth factor receptor (HER-2) tyrosine kinases. These compounds exhibit increased reactivity and biological properties due to the presence of a basic functional group on the Michael acceptor, which is believed to interact covalently with the target enzymes2.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4